3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl undec-10-enoate

Description

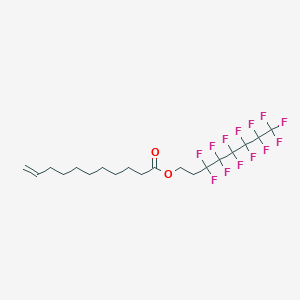

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl undec-10-enoate is a fluorinated ester compound characterized by a perfluorinated alkyl chain (tridecafluorooctyl group) linked to an undec-10-enoate moiety. This structure combines the hydrophobic and oleophobic properties of perfluorinated compounds with the functional versatility of acrylate esters.

Properties

CAS No. |

156757-62-9 |

|---|---|

Molecular Formula |

C19H23F13O2 |

Molecular Weight |

530.4 g/mol |

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl undec-10-enoate |

InChI |

InChI=1S/C19H23F13O2/c1-2-3-4-5-6-7-8-9-10-13(33)34-12-11-14(20,21)15(22,23)16(24,25)17(26,27)18(28,29)19(30,31)32/h2H,1,3-12H2 |

InChI Key |

LWIIVEPNWWSBNE-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCCCCCCC(=O)OCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl undec-10-enoate typically involves the esterification of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanol with undec-10-enoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl undec-10-enoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the ester group into an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Corresponding carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl undec-10-enoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of fluorinated polymers and surfactants.

Biology: Employed in the development of fluorinated probes for imaging and diagnostic purposes.

Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.

Industry: Utilized in the production of water-repellent coatings, lubricants, and anti-corrosion materials.

Mechanism of Action

The mechanism by which 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl undec-10-enoate exerts its effects is primarily through its interaction with hydrophobic surfaces. The multiple fluorine atoms create a highly non-polar surface, which can repel water and other polar substances. This property is exploited in applications such as water-repellent coatings and lubricants .

Comparison with Similar Compounds

The following analysis compares 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl undec-10-enoate with structurally or functionally related PFAS derivatives, focusing on synthesis, applications, environmental impact, and regulatory status.

Functional Group Variations

Key Differences :

- Reactivity: The acrylate and methacrylate esters (e.g., undec-10-enoate, methacrylate) are tailored for polymerization, whereas sulfonate esters (e.g., p-toluenesulfonate) serve as synthetic intermediates.

- Environmental Persistence : Sulfonic acid derivatives (e.g., tridecafluorooctanesulphonic acid) are highly persistent and regulated under PFAS restrictions, while ester derivatives may degrade into persistent acidic metabolites .

Physical and Chemical Properties

Notable Findings:

- The undec-10-enoate’s unsaturated chain may lower thermal stability compared to saturated analogs but enhances reactivity in radical polymerization .

- Sulfonyl chloride derivatives are highly reactive, posing handling risks compared to esters .

Environmental and Regulatory Considerations

Critical Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.